Cas no 1805760-46-6 (Benzenepropanoic acid, 3-chloro-4-nitro-)

Benzenepropanoic acid, 3-chloro-4-nitro- 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, 3-chloro-4-nitro-
- 1805760-46-6
- 3-(3-chloro-4-nitrophenyl)propanoic acid
- EN300-1965881
-
- インチ: 1S/C9H8ClNO4/c10-7-5-6(2-4-9(12)13)1-3-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13)
- InChIKey: YIGDPIULPCAEKD-UHFFFAOYSA-N
- SMILES: C1(CCC(O)=O)=CC=C([N+]([O-])=O)C(Cl)=C1
計算された属性
- 精确分子量: 229.0141854g/mol
- 同位素质量: 229.0141854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- 密度みつど: 1.460±0.06 g/cm3(Predicted)
- Boiling Point: 410.2±30.0 °C(Predicted)
- 酸度系数(pKa): 4.40±0.10(Predicted)
Benzenepropanoic acid, 3-chloro-4-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965881-0.05g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1965881-1.0g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-1965881-10.0g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-1965881-5.0g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-1965881-0.25g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1965881-0.5g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1965881-2.5g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1965881-5g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1965881-10g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1965881-1g |
3-(3-chloro-4-nitrophenyl)propanoic acid |
1805760-46-6 | 1g |
$770.0 | 2023-09-17 |
Benzenepropanoic acid, 3-chloro-4-nitro- 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
Benzenepropanoic acid, 3-chloro-4-nitro-に関する追加情報
Benzenepropanoic acid, 3-chloro-4-nitro- (CAS No. 1805760-46-6): A Comprehensive Overview
Benzenepropanoic acid, 3-chloro-4-nitro-, identified by its CAS number 1805760-46-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of various chemical entities, particularly in the synthesis of novel pharmaceutical agents and agrochemicals. The presence of both chloro and nitro substituents on the benzene ring, coupled with the propanoic acid moiety, endows this molecule with distinct reactivity and potential applications.
The structural motif of Benzenepropanoic acid, 3-chloro-4-nitro- consists of a benzene ring substituted at the 3-position with a chlorine atom and at the 4-position with a nitro group. The terminal carboxylic acid group (-COOH) further enhances its utility in synthetic chemistry. This arrangement not only contributes to its chemical reactivity but also influences its biological activity, making it a valuable intermediate in medicinal chemistry.
In recent years, there has been a surge in research focusing on the development of novel compounds with enhanced pharmacological properties. The compound Benzenepropanoic acid, 3-chloro-4-nitro- has emerged as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features make it an attractive candidate for further derivatization, leading to compounds with potential therapeutic applications.
One of the most compelling aspects of Benzenepropanoic acid, 3-chloro-4-nitro- is its role in the synthesis of biologically active scaffolds. Researchers have leveraged its reactivity to develop novel analogs with improved pharmacokinetic profiles and reduced side effects. The chloro and nitro groups serve as handles for further functionalization, allowing chemists to tailor the properties of the resulting compounds to specific biological targets.
The pharmaceutical industry has shown particular interest in derivatives of Benzenepropanoic acid, 3-chloro-4-nitro- due to their potential as drug candidates. Studies have demonstrated that modifications at the 3-chloro and 4-nitro positions can significantly alter the biological activity of the molecule. For instance, certain derivatives have exhibited promising anti-inflammatory and anticancer properties in preclinical studies. These findings underscore the importance of this compound as a building block for next-generation therapeutics.
The agrochemical sector also benefits from the versatility of Benzenepropanoic acid, 3-chloro-4-nitro-. Its structural features make it a suitable precursor for developing novel pesticides and herbicides. By incorporating this compound into agrochemical formulations, researchers aim to create more effective and environmentally friendly solutions for crop protection.
The synthesis of Benzenepropanoic acid, 3-chloro-4-nitro- involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the nitration of benzene followed by chlorination at the desired position. The introduction of the propanoic acid group is achieved through subsequent functionalization steps. These synthetic routes underscore the compound's importance as a versatile intermediate in organic chemistry.
The chemical reactivity of Benzenepropanoic acid, 3-chloro-4-nitro- allows for diverse transformations that can be exploited in drug discovery and material science. For example, its ability to undergo nucleophilic aromatic substitution reactions makes it a valuable precursor for constructing heterocyclic compounds. These heterocycles are known for their broad spectrum of biological activities and are widely used in pharmaceuticals.
In conclusion, Benzenepropanoic acid, 3-chloro-4-nitro- (CAS No. 1805760-46-6) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on novel drug candidates and functional materials. As research continues to uncover new applications for this compound, its importance in chemical science is set to grow even further.
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